1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
描述
The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea (hereafter referred to as Compound A) is a thiourea derivative with a complex stereochemical architecture. Key structural features include:
- A 3,5-bis(trifluoromethyl)phenyl group linked via a thiourea moiety.
- A (6-methoxyquinolin-4-yl)methyl group.
- A (2R,4S,5R)-5-vinylquinuclidin-2-yl bicyclic amine system.
Compound A has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 11.44 µM and 17.74 µM, respectively, comparable to vancomycin . Its stereochemistry ((1R), (2R,4S,5R)) is critical for bioactivity, as minor stereochemical alterations significantly reduce efficacy .
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKPBFOEWWDIQ-ZRJNXXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479698 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852913-25-8 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((9R)-6'-methoxy-9-cinchoanyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C29H28F6N4OS
- Molecular Weight : 594.61 g/mol
- CAS Number : Not available
Anticancer Activity
Recent studies indicate that thiourea derivatives exhibit significant anticancer properties. For instance, a series of thiourea compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that some derivatives had IC50 values ranging from 3 to 20 µM against pancreatic and breast cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Pancreatic | 3.0 | |
| Compound B | Breast | 14.0 | |
| Compound C | Leukemia | 1.5 |
Antimicrobial Activity
Thiourea derivatives have also demonstrated broad-spectrum antimicrobial activity. A study highlighted the antibacterial effects of a related thiourea compound against several pathogenic bacteria, showing effective inhibition at low concentrations . The compound's ability to disrupt bacterial cell walls and interfere with metabolic processes underpins its efficacy.
Antioxidant Activity
The antioxidant properties of thiourea derivatives are noteworthy. One study reported that a synthesized thiourea derivative exhibited strong reducing potential in DPPH and ABTS assays with IC50 values of 45 µg/mL and 52 µg/mL, respectively . This suggests that the compound may help mitigate oxidative stress-related cellular damage.
Antiprotozoal Activity
Thiourea derivatives have shown promise against protozoal infections such as leishmaniasis. Compounds synthesized in recent research demonstrated significant activity against Leishmania amazonensis with IC50 values below 10 µM . This highlights the therapeutic potential of these compounds in treating parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Studies have indicated that modifications in the molecular structure can significantly influence the potency and selectivity of these compounds against various biological targets. Key factors affecting activity include:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl groups).
- The spatial arrangement of functional groups.
- The ability to form hydrogen bonds with target biomolecules .
Case Studies
- Study on Anticancer Effects : A recent investigation synthesized a series of thiourea derivatives and evaluated their cytotoxicity against human leukemia cell lines. The most potent derivative showed an IC50 value of 1.50 µM, indicating strong anticancer potential.
- Antimicrobial Assessment : Research on bis(trifluoromethyl)phenyl-based strobilurin analogues revealed enhanced antifungal activity compared to traditional fungicides, suggesting a viable application in agricultural settings .
科学研究应用
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of thiourea compounds exhibit significant anticancer properties. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Studies have shown that similar thiourea derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties
Thiourea compounds have also been explored for their antimicrobial activities. The incorporation of the methoxyquinoline moiety may enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
3. Organocatalysis
The compound's thiourea structure is beneficial in organocatalysis, particularly in promoting reactions that require hydrogen bonding interactions. Thiourea derivatives have been successfully employed as catalysts in various organic transformations, including asymmetric synthesis and Michael additions . The specific arrangement of functional groups in this compound may provide unique catalytic properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl groups are known to influence the electronic properties and lipophilicity, which can affect the bioavailability and interaction with biological targets. The methoxy group on the quinoline ring may also play a role in enhancing biological activity through increased solubility and binding affinity.
Case Studies
Case Study 1: Anticancer Screening
In a study focusing on the anticancer potential of thiourea derivatives, compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea were evaluated against various cancer cell lines. Results indicated that certain modifications to the thiourea scaffold significantly enhanced cytotoxicity against breast and lung cancer cells .
Case Study 2: Organocatalytic Applications
Another research project investigated the use of thioureas as organocatalysts in asymmetric synthesis. The study demonstrated that incorporating trifluoromethyl groups into thioureas improved reaction yields and selectivity in Michael addition reactions, showcasing the potential utility of this compound in synthetic organic chemistry .
化学反应分析
Catalytic Activity in Aza-Henry Reactions
This thiourea derivative serves as a bifunctional organocatalyst, leveraging hydrogen-bonding interactions to activate substrates in enantioselective aza-Henry reactions. Key findings include:
| Reaction Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee) | Conditions |
|---|---|---|---|---|
| Nitromethane + Imine | β-Nitroamine | 85–92 | Up to 94% | CHCl₃, −20°C, 24–48 hr |
-
Mechanistic Insight : The thiourea moiety activates the nitroalkane via dual hydrogen bonding, while the quinuclidine-vinyl group stabilizes the imine electrophile, enabling stereochemical control .
-
Optical Rotation : The compound exhibits D²⁵ = −47.2 (c = 0.5, CHCl₃), confirming its chiral induction capability .
Structural Features Influencing Reactivity
The compound’s reactivity is attributed to its stereochemical configuration and electronic properties:
-
Chiral Centers :
-
H-Bond Donors : The thiourea group (N–H) and methoxyquinoline act as hydrogen-bond donors, critical for substrate activation .
Spectroscopic Characterization
Key NMR data (400 MHz, CD₃OD) :
-
¹H NMR : δ 8.57 (s, 1H, quinoline-H), 7.52–7.14 (m, aromatic H), 5.87–5.73 (m, vinyl-H), 4.00 (s, OCH₃).
-
¹³C NMR : Resonances at δ 177.2 (C=S) and 55.1 (quinuclidine-CH) confirm structural integrity .
Stability and Handling
-
Decomposition Risks : Prolonged exposure to moisture or heat may degrade the thiourea functionality .
Limitations and Comparative Performance
While effective in aza-Henry reactions, this catalyst has not been widely reported in other asymmetric transformations (e.g., Michael additions or Mannich reactions). Its performance is comparable to cinchona-alkaloid-derived thioureas but requires optimization for broader substrate scope .
相似化合物的比较
Structural Features
The table below summarizes key structural differences between Compound A and its analogs:
| Compound Name | CAS No. | Molecular Weight | Substituents on Quinuclidine | Quinoline Substituent | Thiourea Linkage Modifications | Reference |
|---|---|---|---|---|---|---|
| Compound A | N/A | 594.61 | 5-vinyl | 6-methoxy | None | |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)thiourea | 852913-19-0 | 596.63 | 5-ethyl | 6-methoxy | None | |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea | 890044-38-9 | 564.59 | 5-vinyl | None | None | |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea | 851477-20-8 | 479.46 | N/A (cyclohexyl amine) | N/A | None | |
| 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethyl]thiourea | 852913-16-7 | 594.61 | 5-vinyl | 6-methoxy | None (stereoisomer of Compound A) |
Key Observations :
- Quinoline Substituents: The absence of the 6-methoxy group (CAS 890044-38-9) diminishes antibacterial activity, highlighting its role in target interaction .
- Stereochemistry : The stereoisomer in CAS 852913-16-7 shares the same substituents as Compound A but differs in quinuclidine configuration, leading to uncharacterized bioactivity differences .
Bioactivity Profiles
Compound A stands out for its validated anti-MRSA activity and low in vivo toxicity. Analog data gaps suggest a need for further testing to establish structure-activity relationships (SAR).
Physicochemical and Pharmacokinetic Properties
Computational Similarity Analysis
- Tanimoto Coefficient: Analog CAS 852913-16-7 (stereoisomer of Compound A) shows a Tanimoto similarity score >0.8, suggesting high structural overlap but unknown bioactivity equivalence .
- Docking Efficiency : Chemical space docking studies (e.g., Enamine library) indicate that vinyl-quinuclidine derivatives like Compound A enrich target binding compared to bulkier substituents .
准备方法
Quinuclidinyl-Quinolinyl Amine
The bicyclic quinuclidinyl group requires stereoselective synthesis. A plausible route involves:
- Quinuclidine synthesis : Starting from meso-diethyl-2,5-dibromoadipate, followed by cyclization and hydrolysis to yield the quinuclidinyl skeleton.
- Introduction of quinolinyl moiety : Alkylation or coupling reactions to attach the 6-methoxyquinolin-4-yl group.
- Vinyl group installation : Likely via alkylation or Wittig reaction to introduce the 5-vinyl substituent.
Stereochemical Control :
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate enantiomers.
- Asymmetric synthesis : Employment of catalysts or chiral ligands to direct stereoselective bond formation.
Thiourea Formation
General Reaction Schema
The thiourea linkage is formed by reacting a primary amine with an isothiocyanate:
$$ \text{Amine} + \text{Isothiocyanate} \rightarrow \text{Thiourea} $$
Reagents and Conditions :
Specific Steps for Target Compound
Isothiocyanate Synthesis :
Amine-Isothiocyanate Coupling :
Critical Challenges and Solutions
Alternative Synthetic Routes
One-Pot Synthesis
Some protocols combine isothiocyanate formation and coupling in a single step:
- In situ generation of isothiocyanate from amine and thiophosgene.
- Direct addition of the chiral amine to the reaction mixture.
Advantages :
Solid-State or Mechanochemical Methods
- Ultrasound-assisted synthesis : Enhances reaction rates and yields (e.g., 90% yield in 3–6 minutes).
- Grinding techniques : Eliminate solvents, suitable for sensitive substrates.
Purification and Characterization
Purification Methods
Analytical Data
常见问题
Basic Research Questions
Q. What structural features are critical for the antibacterial activity of this thiourea compound?
- Methodological Answer : Key structural moieties include:
- The 3,5-bis(trifluoromethyl)phenyl group, which enhances lipophilicity and membrane penetration.
- The 6-methoxyquinoline moiety, contributing to DNA intercalation or bacterial topoisomerase inhibition.
- The 5-vinylquinuclidine system, which improves steric and electronic interactions with bacterial targets.
- The thiourea linker, critical for hydrogen bonding with microbial enzymes.
Structure-activity relationship (SAR) studies involve synthesizing derivatives with systematic modifications (e.g., replacing trifluoromethyl with methyl groups) and evaluating MIC values against Gram-positive and Gram-negative bacteria .
Q. How is in vivo toxicity assessed for this compound in non-mammalian models?
- Methodological Answer : The Galleria mellonella (Greater wax moth) larvae model is used:
- Larvae are injected with compound doses (e.g., 10–1000 µg/mL) and monitored for survival, melanization, and motility over 72 hours.
- Hemocyte counts and cytokine levels are measured to assess immune response.
- Compound 5 (from ) showed no toxicity at 1000 µg/mL, supporting its safety profile for further preclinical studies .
Q. What synthetic strategies are employed for thiourea-containing compounds like this?
- Methodological Answer :
- Stepwise coupling : Reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a pre-synthesized aminoquinoline-quinuclidine intermediate.
- Flow chemistry : Continuous-flow reactors (as in ) enable precise control of reaction parameters (temperature, residence time) for intermediates like quinuclidine derivatives.
- Purification via column chromatography or recrystallization ensures >95% purity .
Advanced Research Questions
Q. How can Bayesian optimization improve the synthesis yield of this compound?
- Methodological Answer :
- Define reaction variables (e.g., temperature, solvent ratio, catalyst loading).
- Use a Design of Experiments (DoE) approach to select initial conditions.
- Apply Bayesian optimization to iteratively predict high-yield conditions with minimal experimental runs.
- For example, demonstrates a 20–30% yield increase in analogous systems using this method .
Q. How to resolve discrepancies in reported MIC values against MRSA?
- Methodological Answer : Variations arise due to:
- Stereochemical differences : reports an (S)-configured quinuclidine derivative (MIC ~1–2 µg/mL), while describes a similar compound (MIC = 11.44 µM, ~6.5 µg/mL). Re-evaluate stereochemistry using X-ray crystallography (e.g., as in ) to confirm structural assignments.
- Assay conditions : Standardize broth microdilution protocols (e.g., Mueller-Hinton agar, 18–24 hr incubation) and bacterial strains (e.g., ATCC 43300 for MRSA) .
Q. How to design derivatives to overcome resistance mechanisms in MRSA?
- Methodological Answer :
- Target modification : Replace the methoxy group on quinoline with bulkier substituents (e.g., ethoxy) to hinder efflux pump recognition.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade bacterial enzymes.
- In silico docking : Use molecular dynamics simulations to predict binding affinity to mutated penicillin-binding proteins (PBPs) .
Q. What analytical techniques validate the compound’s stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for a related thiourea in .
- Circular dichroism (CD) : Correlate spectral data with crystallography results to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
